Cligosiban
Descripción general
Descripción
Cligosiban, also known as IX-01 or PF-3274167, is a small molecule that potently antagonizes the oxytocin receptor . It is being developed as a treatment for premature ejaculation (PE) . It has shown good central nervous system (CNS) penetration in both preclinical and clinical studies .
Molecular Structure Analysis
The molecular formula of Cligosiban is C19H19ClFN5O3 . Its molecular weight is 419.8 g/mol . The IUPAC name is 5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine .
Chemical Reactions Analysis
The metabolic pathways of Cligosiban involve demethylation and glucuronidation . This information was obtained from a study that analyzed the metabolites present in rat liver microsomes (RLM), human liver microsomes (HLM), and rat plasma .
Physical And Chemical Properties Analysis
As per the information available, Cligosiban has a molecular weight of 419.8 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donors .
Aplicaciones Científicas De Investigación
Specific Scientific Field
The specific scientific field of this application is Urology .
Summary of the Application
Cligosiban, an oxytocin receptor antagonist, has been studied for its impact on human prostatic tissue . The research aimed to investigate the effect of Cligosiban on human prostate tissue .
Methods of Application or Experimental Procedures
Human prostate samples used for the experiments were collected from patients undergoing transurethral resection of the prostate (TURP) with the approval of the local Ethics Committee . Small strips were carefully prepared from the human prostate samples using fine surgical tools . After embedding the samples in rat collagen, live imaging experiments were performed .
Results or Outcomes
The study is still ongoing, and the results have not been published yet .
Application in Treatment of Overactive Bladder Syndrome
Specific Scientific Field
The specific scientific field of this application is Urology .
Summary of the Application
Cligosiban has been studied for its effects on bladder contractions, with implications for the treatment of Overactive Bladder Syndrome .
Methods of Application or Experimental Procedures
Organ bath contractility and immunohistochemistry techniques were conducted on bladder tissue sourced from young rats (7–8 weeks and 10–12 weeks) and older rats (4–5 months and 7–9 months) .
Application in Treatment of Benign Prostatic Hyperplasia
Specific Scientific Field
The specific scientific field of this application is Urology .
Summary of the Application
Cligosiban has been studied for its effects on human prostatic tissue, with implications for the treatment of Benign Prostatic Hyperplasia (BPH) .
Methods of Application or Experimental Procedures
Human prostate samples used for the experiments were collected from patients undergoing transurethral resection of the prostate (TURP) with the approval of the local Ethics Committee . Small strips were carefully prepared from the human prostate samples using fine surgical tools . After embedding the samples in rat collagen, live imaging experiments were performed .
Results or Outcomes
The study is still ongoing, and the results have not been published yet .
Application in Treatment of Premature Ejaculation
Specific Scientific Field
The specific scientific field of this application is Sexual Medicine .
Summary of the Application
Cligosiban, a novel brain-penetrant, selective oxytocin receptor antagonist, has been studied for its effects on ejaculatory physiology in rodents .
Methods of Application or Experimental Procedures
Experiments complied with United Kingdom legislation and were subject to local ethical review . In vitro potency and selectivity of cligosiban was assessed using recombinant and native oxytocin receptor systems including both neuronal and non-neuronal cell types .
Results or Outcomes
Cligosiban is a potent oxytocin receptor antagonist, with a base dissociation constant of 5.7 nmol/L against native human uterine smooth muscle cell oxytocin receptors . Cligosiban displays similar antagonistic potency against human recombinant and rat native oxytocin receptors, including neuronal oxytocin receptors . In the electromyography model, cligosiban (0.9 mg/kg, IV bolus) reduced the bulbospongiosum burst pattern and contraction amplitude associated with ejaculation .
Application in Treatment of Lower Urinary Tract Symptoms (LUTS)
Specific Scientific Field
The specific scientific field of this application is Urology .
Summary of the Application
Cligosiban has been studied for its effects on human prostatic tissue, with implications for the treatment of Lower Urinary Tract Symptoms (LUTS) .
Methods of Application or Experimental Procedures
Human prostate samples used for the experiments were collected from patients undergoing transurethral resection of the prostate (TURP) with the approval of the local Ethics Committee . Small strips were carefully prepared from the human prostate samples using fine surgical tools . After embedding the samples in rat collagen, live imaging experiments were performed .
Results or Outcomes
The study is still ongoing, and the results have not been published yet .
Application in Treatment of Oxytocin-Induced Contractions
Specific Scientific Field
The specific scientific field of this application is Urology .
Summary of the Application
Cligosiban has been studied for its effects on oxytocin-induced contractions, with implications for the treatment of Benign Prostatic Hyperplasia (BPH) .
Methods of Application or Experimental Procedures
The study did not provide specific details on the methods of application or experimental procedures .
Results or Outcomes
The study found that Cligosiban visibly reduced not only oxytocin-induced contractions, but also showed intrinsic activity to relax prostatic tissue . Thus, the oxytocin antagonist Cligosiban could be an interesting candidate in the search for novel BPH treatment options .
Safety And Hazards
Propiedades
IUPAC Name |
5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN5O3/c1-27-11-17-23-24-19(26(17)13-4-6-18(28-2)22-8-13)25-9-14(10-25)29-16-5-3-12(21)7-15(16)20/h3-8,14H,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIFCPBQMKPRCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC(C3)OC4=C(C=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cligosiban | |
CAS RN |
900510-03-4 | |
Record name | Cligosiban [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900510034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLIGOSIBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D361S17AIF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.